Brilaroxazine (RP5063) is a chemical compound currently under investigation for its potential therapeutic applications in various central nervous system (CNS), respiratory, and metabolic disorders []. It is classified as a serotonin-dopamine modulator due to its unique pharmacological profile, exhibiting potent binding affinity for a range of serotonin (5-HT) and dopamine (D) receptors []. Specifically, it demonstrates high affinity for 5-HT1A/2A/2B/7 and D2/3/4 receptors, with moderate affinity for the serotonin transporter (SERT) and nicotinic acetylcholine receptor α4β2 [].
Brilaroxazine is synthesized as an arylpiperazine derivative, a class of compounds recognized for their diverse pharmacological properties. It targets multiple receptor systems, including the dopamine D2, D3, D4 and serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . This broad receptor activity suggests potential benefits in treating not only psychotic disorders but also other neuropsychiatric conditions.
The synthesis of brilaroxazine involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger-scale operations, emphasizing yield and consistency through automated systems.
Brilaroxazine has a complex molecular structure characterized by the following formula:
The structure features a benzoxazinone moiety linked to a piperazine ring, which contributes to its receptor-binding properties. The presence of chlorine atoms enhances its biological activity by influencing lipophilicity and receptor interactions .
Brilaroxazine can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on the specific conditions employed.
Brilaroxazine acts primarily as a partial agonist at dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT1A), while functioning as an antagonist at others (5-HT2A, 5-HT2B, 5-HT6, and 5-HT7). This multimodal action allows it to modulate neurotransmitter systems effectively, which is crucial in managing symptoms associated with schizophrenia .
The pharmacokinetic profile indicates rapid oral absorption with linear increases in maximum concentration and area under the curve following dosing. The terminal half-life ranges from approximately 40 to 60 hours, allowing for sustained therapeutic effects without excessive accumulation .
Brilaroxazine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for pharmaceutical applications .
Brilaroxazine has multiple applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2